molecular formula C12H11NO3 B1202240 Ethyl 2-hydroxyquinoline-4-carboxylate CAS No. 5466-27-3

Ethyl 2-hydroxyquinoline-4-carboxylate

Cat. No.: B1202240
CAS No.: 5466-27-3
M. Wt: 217.22 g/mol
InChI Key: WTHATVQLTWYSCI-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyquinoline-4-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities. This compound is characterized by the presence of a quinoline ring system with a hydroxyl group at the 2-position and an ethyl ester group at the 4-position.

Biochemical Analysis

Biochemical Properties

Ethyl 2-hydroxyquinoline-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with G protein-coupled receptors, such as GPR35, which are involved in numerous physiological processes . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function. Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cell proliferation . Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-proliferative activities . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall bioavailability and activity of this compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the compound’s localization and accumulation within specific tissues can be influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxyquinoline-4-carboxylate typically involves the cyclization of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoline derivative .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-hydroxyquinoline-4-carboxylate has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Uniqueness: Ethyl 2-hydroxyquinoline-4-carboxylate is unique due to the presence of both the hydroxyl and ethyl ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

ethyl 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHATVQLTWYSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203115
Record name 4-Ethoxycarbonyl-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5466-27-3
Record name 4-Ethoxycarbonyl-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5466-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxycarbonyl-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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